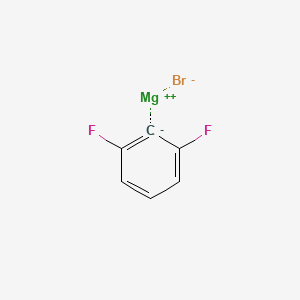

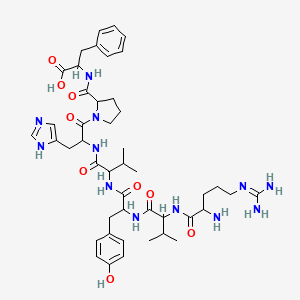

![molecular formula C4H7N B12085528 1-Azabicyclo[1.1.1]pentane CAS No. 34743-91-4](/img/structure/B12085528.png)

1-Azabicyclo[1.1.1]pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Azabicyclo[1.1.1]pentane is a unique and highly strained bicyclic compound featuring a nitrogen atom at one of its bridgeheads. This structural motif is characterized by a three-membered ring fused to a four-membered ring, creating significant ring strain. The presence of the nitrogen atom imparts distinct chemical properties, making it an intriguing subject for research in organic and medicinal chemistry .

Preparation Methods

The synthesis of 1-azabicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with azido radicals. One notable method is the azidoheteroarylation of [1.1.1]propellane, where the azido radical generated from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide) selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate. This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species . The use of mild and metal-free conditions in this strategy provides an efficient route to construct azide-containing bicyclo[1.1.1]pentane species.

Chemical Reactions Analysis

1-Azabicyclo[1.1.1]pentane undergoes a variety of chemical reactions due to its strained structure. These reactions include:

Substitution Reactions: The azido group in this compound can be substituted with various nucleophiles under mild conditions, leading to the formation of diverse functionalized derivatives.

Ring-Opening Reactions: The strain in the bicyclic system makes it susceptible to ring-opening reactions, which can be induced by nucleophiles or electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly explored compared to substitution and ring-opening reactions.

Common reagents used in these reactions include azides, nucleophiles, and electrophiles. The major products formed from these reactions are typically functionalized derivatives of the original bicyclic structure.

Scientific Research Applications

1-Azabicyclo[1.1.1]pentane has found applications in various fields of scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design.

Organic Synthesis: Its strained structure allows for the development of novel synthetic methodologies, including the construction of complex molecular architectures.

Materials Science: Derivatives of this compound have been investigated for their potential use in materials science, including applications as molecular rods, rotors, and supramolecular linker units.

Mechanism of Action

The mechanism of action of 1-azabicyclo[1.1.1]pentane is primarily related to its ability to undergo strain-releasing reactions. The nitrogen atom at the bridgehead can participate in various chemical transformations, leading to the formation of reactive intermediates. These intermediates can then interact with molecular targets, facilitating the desired chemical or biological effects .

Comparison with Similar Compounds

1-Azabicyclo[1.1.1]pentane can be compared to other similar compounds, such as bicyclo[1.1.0]butane and 1-azabicyclo[1.1.0]butane. These compounds also feature highly strained bicyclic structures but differ in the size of the rings and the presence of nitrogen atoms .

Conclusion

This compound is a fascinating compound with a unique structure and diverse chemical properties. Its synthesis, reactivity, and applications in various fields make it a valuable subject for ongoing research in organic and medicinal chemistry.

Properties

CAS No. |

34743-91-4 |

|---|---|

Molecular Formula |

C4H7N |

Molecular Weight |

69.11 g/mol |

IUPAC Name |

1-azabicyclo[1.1.1]pentane |

InChI |

InChI=1S/C4H7N/c1-4-2-5(1)3-4/h4H,1-3H2 |

InChI Key |

YPXAQMFCLMNWCD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CN1C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12085486.png)

![Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12085524.png)